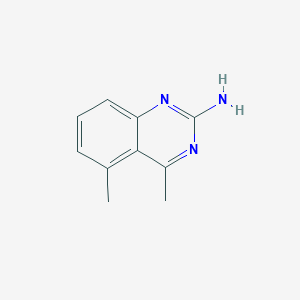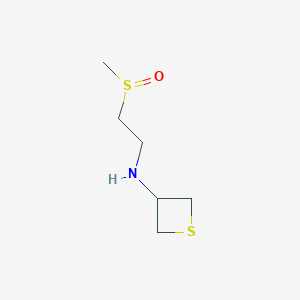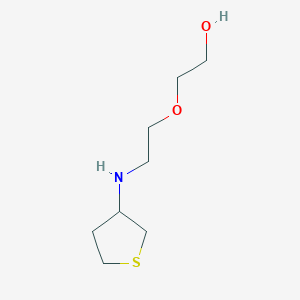
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol: is an organic compound with the chemical formula C6H15NO2 and a molecular weight of 133.19 g/mol . It is also referred to as hydroxychloroquine impurity 32 . The compound features an ethoxy group attached to the central ethanol backbone, with an amino group substituted on one of the ethoxy arms.
Vorbereitungsmethoden
Synthetic Routes::
Laboratory Synthesis: While specific laboratory methods may vary, one common synthetic route involves the reaction of an appropriate alcohol (such as ethanol) with in the presence of acid catalysts.
Industrial Production: Industrial-scale synthesis typically employs more efficient and scalable processes. Unfortunately, detailed industrial methods for this specific compound are not widely available in the literature.
Laboratory: The reaction typically occurs under reflux conditions with acid catalysts.
Industrial: Industrial production methods may involve continuous flow processes or other optimized conditions.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can occur at the amino group or the ethoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkylating agents or nucleophiles.
Oxidation: Hydroxylation or other functional group modifications.
Reduction: Formation of secondary or tertiary amines.
Substitution: Ethoxy group substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity, including interactions with receptors or enzymes.
Medicine: May serve as a precursor or impurity in pharmaceutical research.
Industry: Employed in the development of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.
Eigenschaften
Molekularformel |
C8H17NO2S |
|---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
2-[2-(thiolan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-2-9-8-1-6-12-7-8/h8-10H,1-7H2 |
InChI-Schlüssel |
FVUGPNSYOVNXHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





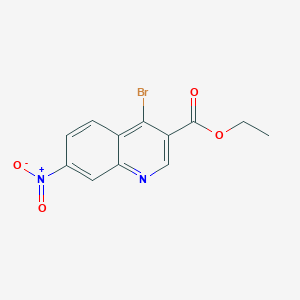
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)

![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)
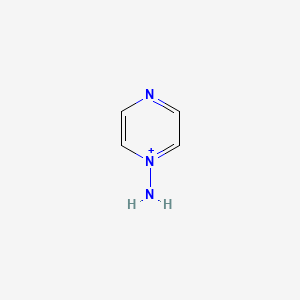

![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
